molecular formula C15H16ClN3O2 B2461429 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1909325-63-8

3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No.: B2461429
CAS No.: 1909325-63-8
M. Wt: 305.76
InChI Key: VRPFKKLGAUTEPL-UHFFFAOYSA-N
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Description

3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a complex organic compound that features a benzofuran moiety, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Synthesis of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often formed by the reaction of amidoximes with carboxylic acids or their derivatives, such as esters or anhydrides, in the presence of dehydrating agents like phosphorus oxychloride.

    Coupling of Benzofuran and Oxadiazole: The benzofuran and oxadiazole moieties are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving an appropriate precursor, such as a diamine or an amino alcohol.

    Final Assembly and Hydrochloride Formation: The final compound is assembled by coupling the piperidine ring with the benzofuran-oxadiazole intermediate, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Quinone derivatives of the benzofuran moiety.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders or infectious diseases.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

    3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine: The non-hydrochloride form of the compound.

    2-(1,2,4-Oxadiazol-5-yl)aniline: A compound with a similar oxadiazole ring but different substituents.

    1-Benzofuran-2-carboxylic acid: A simpler benzofuran derivative.

Uniqueness

3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2.ClH/c1-2-6-12-10(4-1)8-13(19-12)14-17-15(20-18-14)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPFKKLGAUTEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3=CC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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